![molecular formula C21H26N2O2S B5170914 N-[3-(4-morpholinyl)propyl]-2-phenyl-2-(phenylthio)acetamide](/img/structure/B5170914.png)
N-[3-(4-morpholinyl)propyl]-2-phenyl-2-(phenylthio)acetamide
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Overview
Description
N-[3-(4-morpholinyl)propyl]-2-phenyl-2-(phenylthio)acetamide is a chemical compound that has been studied for its potential use in scientific research. It is commonly referred to as MPPA and is a member of the phenylacetamide family of compounds.
Mechanism of Action
MPPA is believed to modulate sigma-1 receptor activity by binding to a specific site on the receptor. This binding may lead to changes in intracellular signaling pathways, which could result in altered physiological responses. The exact mechanism of action of MPPA is still being studied, and further research is needed to fully understand its effects.
Biochemical and Physiological Effects:
MPPA has been shown to have various biochemical and physiological effects. In vitro studies have shown that MPPA can inhibit voltage-gated sodium channels, which may contribute to its analgesic effects. It has also been shown to inhibit the reuptake of serotonin and norepinephrine, which may have antidepressant effects. In addition, MPPA has been shown to increase the release of acetylcholine, which may improve cognitive function.
Advantages and Limitations for Lab Experiments
MPPA has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under standard laboratory conditions. It has also been shown to have low toxicity in animal studies. However, MPPA has some limitations in lab experiments. Its mechanism of action is not fully understood, and further research is needed to determine its potential therapeutic uses.
Future Directions
There are several future directions for research on MPPA. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and depression. Another area of interest is its potential use as a tool for studying sigma-1 receptors and their role in various physiological processes. Further research is needed to fully understand the mechanism of action of MPPA and its potential therapeutic uses.
Synthesis Methods
MPPA can be synthesized by reacting 2-phenyl-2-(phenylthio)acetic acid with N-(4-chlorobutyl)morpholine in the presence of a base such as potassium carbonate. The resulting product is then purified by recrystallization to obtain MPPA in its pure form.
Scientific Research Applications
MPPA has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for sigma-1 receptors, which are involved in various physiological processes including pain perception, memory, and mood regulation. MPPA has been shown to modulate sigma-1 receptor activity, which may have therapeutic potential for the treatment of various neurological disorders.
properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-2-phenyl-2-phenylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S/c24-21(22-12-7-13-23-14-16-25-17-15-23)20(18-8-3-1-4-9-18)26-19-10-5-2-6-11-19/h1-6,8-11,20H,7,12-17H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBZXUSUXGQJAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-morpholin-4-ylpropyl)-2-phenyl-2-phenylsulfanylacetamide |
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